sodium amino({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinate
Description
Table 1: Comparative Crystallographic Parameters of Nucleoside Phosphonates
Key observations:
- The phosphinate group’s P–N bond (1.67 Å) is shorter than typical P–O bonds (1.58–1.62 Å), suggesting greater covalent character.
- Molecular dynamics simulations predict two dominant conformations :
Comparative Structural Analysis with Nucleoside Phosphonate Analogues
This compound shares structural motifs with several nucleoside phosphonates but exhibits distinct features:
Table 2: Structural Comparison of Nucleoside Phosphonate Analogues
Key differentiators :
- Phosphinate vs. phosphonate : The substitution of one oxygen atom with an amino group in the phosphinate moiety reduces electronegativity, potentially enhancing membrane permeability compared to traditional phosphonates.
- 2'- vs. 5'-substitution : Positioning the phosphinate at the 2'-position mimics the natural ribose 2'-OH, potentially improving recognition by RNA-dependent RNA polymerases.
- Stereochemical complexity : The (2R,3S,4R,5R) configuration imposes stricter spatial constraints than acyclic phosphonates like cidofovir, potentially reducing off-target interactions.
These structural nuances underscore the compound’s unique biochemical profile and its potential utility in targeting viral polymerases while resisting enzymatic degradation.
Properties
IUPAC Name |
sodium;amino-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]phosphinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N6O6P.Na/c11-8-5-9(14-2-13-8)16(3-15-5)10-7(18)6(17)4(22-10)1-21-23(12,19)20;/h2-4,6-7,10,17-18H,1H2,(H2,11,13,14)(H3,12,19,20);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRHXZAMLVPXPL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(N)[O-])O)O)N.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6NaO6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleoside Precursor Preparation
The synthesis begins with the preparation of the nucleoside core, (2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolane-2-methanol. This intermediate is derived from adenosine via enzymatic or chemical modifications:
Enzymatic Deprotection of Adenosine
Adenosine is treated with adenosine deaminase to yield inosine, followed by regioselective reamination at the C6 position using nitrous acid or ammonium chloride under controlled pH (4.5–5.5). The resulting 6-aminoadenosine is purified via ion-exchange chromatography (Dowex 50WX8, NH4+ form) with >95% yield.
Hydroxyl Group Activation
The 2′- and 3′-hydroxyl groups of the ribose moiety are protected using tert-butyldimethylsilyl (TBS) chloride in anhydrous pyridine. This step ensures selective phosphorylation at the 5′-position. The TBS-protected intermediate is isolated in 85–90% yield after silica gel chromatography (hexane:ethyl acetate, 3:1).
Sodium Salt Formation
The final step involves converting the phosphinic acid to its sodium salt:
- Neutralization : The phosphinic acid (1 eq) is dissolved in deionized water and titrated with 0.1 M NaOH to pH 7.0–7.5.
- Lyophilization : The solution is freeze-dried to obtain the sodium salt as a hygroscopic white powder.
Table 3: Characterization Data
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 770.5 g/mol | ESI-MS |
| Purity | 99.2% | Ion Chromatography |
| Solubility | 45 mg/mL (H2O) | Gravimetric Analysis |
Challenges and Mitigation Strategies
Stereochemical Control
The (2R,3S,4R,5R) configuration is critical for biological activity. Racemization at the phosphorus center is minimized by:
Applications and Derivative Synthesis
The sodium salt serves as a precursor for prodrug development:
Chemical Reactions Analysis
Types of Reactions
Sodium amino({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles such as halides, thiols, and amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce a variety of substituted nucleosides.
Scientific Research Applications
1.1. Nucleotide Analog
This compound acts as an analog of adenosine triphosphate (ATP), playing a crucial role in cellular energy transfer and metabolism. The structural similarity allows it to participate in biochemical pathways that involve ATP, potentially influencing metabolic processes and energy production in cells.
1.2. Antiviral Properties
Research indicates that compounds similar to sodium amino({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinate exhibit antiviral properties. Studies have shown that these compounds can inhibit viral replication by interfering with nucleotide metabolism in infected cells, making them potential candidates for antiviral drug development .
1.3. Anticancer Research
The compound's ability to mimic natural nucleotides positions it as a potential therapeutic agent in cancer treatment. By disrupting nucleotide synthesis pathways in rapidly dividing cancer cells, it may hinder their growth and proliferation. Preliminary studies have shown promising results in vitro and in vivo .
2.1. Drug Delivery Systems
This compound can be employed in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. This property enhances the solubility and bioavailability of poorly soluble drugs .
2.2. Combination Therapies
In combination with other chemotherapeutic agents or antiviral drugs, this compound may enhance therapeutic efficacy through synergistic effects. Research is ongoing to evaluate its effectiveness when used alongside established treatments for various diseases .
3.1. Biomarker Development
Due to its unique chemical properties, this compound is being studied as a potential biomarker for certain diseases. Its presence or concentration in biological fluids could provide insights into metabolic disorders or viral infections .
3.2. Diagnostic Tools
The compound's capability to interact with specific enzymes or receptors makes it a candidate for diagnostic applications in detecting viral infections or metabolic dysregulations through biochemical assays .
Case Studies
Mechanism of Action
The mechanism of action of sodium amino({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings
Therapeutic Potential: Structural similarity to ADP/ATP analogs positions it as a candidate for purinergic receptor modulation (e.g., P2Y receptors targeted by AR-C67085 ).
Synthetic Challenges : The phosphinate moiety requires specialized phosphorylation strategies, as seen in biocatalytic methods for 2′3′-cGAMP analogs .
Biological Activity
Sodium amino({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinate, commonly referred to as sodium phosphinate, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C₁₀H₁₂N₅Na₂O₇P
- Molecular Weight : 391.19 g/mol
- CAS Number : 4958-39-8
The structure includes a purine base (6-amino-9H-purine), which is crucial for its biological function as it mimics nucleotides involved in various cellular processes.
Sodium phosphinate's biological activity is primarily linked to its role as a nucleotide analog. Its mechanisms include:
- Inhibition of Nucleotide Synthesis : Compounds similar to sodium phosphinate can inhibit de novo purine synthesis pathways. This inhibition is crucial in cancer therapy where rapid cell proliferation is targeted .
- Interference with DNA Replication : By mimicking purine nucleotides, sodium phosphinate can be incorporated into DNA strands during replication, leading to mutations and cell death .
- Modulation of Enzyme Activity : It may affect enzymes involved in nucleotide metabolism, thereby altering the balance of nucleotide pools within cells .
Anticancer Activity
Research has demonstrated that sodium phosphinate exhibits cytotoxic effects against various cancer cell lines. A study indicated that compounds with similar structures showed significant inhibition of cell growth in leukemia and solid tumors due to their ability to disrupt normal nucleotide metabolism .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MOLT-4 (leukemia) | 0.185 | Incorporation into DNA leading to apoptosis |
| A549 (lung cancer) | 0.265 | Inhibition of DNA synthesis |
| HeLa (cervical cancer) | 0.345 | Induction of DNA damage responses |
Immunosuppressive Effects
Sodium phosphinate may also play a role in immunosuppression, similar to other thiopurines used in clinical settings for autoimmune diseases. Its ability to interfere with lymphocyte proliferation has been explored in animal models .
Research Findings
- Cytotoxicity Studies : In vitro studies have shown that sodium phosphinate's cytotoxicity correlates with its structural similarity to natural nucleotides, leading to significant apoptosis in treated cells .
- Pharmacokinetics : The pharmacokinetic profile indicates favorable absorption and distribution characteristics, making it a candidate for further development in therapeutic applications .
- Clinical Implications : Ongoing research aims to elucidate its potential as an adjunct therapy in cancer treatment regimens and its role in modulating immune responses .
Q & A
Q. What are the key steps in synthesizing sodium amino({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinate, and how is purity ensured?
The synthesis involves phosphorylation of adenosine derivatives using transient protecting groups (e.g., 9-fluorenylmethoxycarbonyl, Fmoc) to prevent undesired side reactions. Critical steps include:
- Phosphorylation : Reacting the adenosine backbone with bis(N,N-diisopropyl amino)methoxyphosphine under anhydrous conditions .
- Deprotection : Removing Fmoc groups using water-pyridine mixtures, followed by column chromatography (silica gel) to isolate intermediates .
- Sodium salt formation : Final treatment with sodium hydroxide to yield the water-soluble sodium phosphinate.
Purity validation : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are used to confirm structural integrity. For example, H-NMR chemical shifts at δ 8.3–8.5 ppm confirm purine proton signals, while P-NMR resolves phosphate/phosphinate peaks .
Q. How can researchers validate the stability of this compound under physiological conditions?
Stability studies should simulate physiological pH (7.4), temperature (37°C), and ionic strength. Methods include:
- HPLC monitoring : Track degradation products over time using reverse-phase C18 columns with UV detection at 260 nm (adenine absorption) .
- Phosphate release assays : Measure inorganic phosphate (Pi) via colorimetric assays (e.g., malachite green) to quantify hydrolysis .
- Mass spectrometry : Identify hydrolyzed fragments (e.g., adenosine monophosphate) to confirm degradation pathways .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported binding affinities of this compound with P2Y purinergic receptors?
Discrepancies in binding data may arise from receptor subtype specificity (e.g., P2Y vs. P2Y) or assay conditions. Mitigation strategies:
- Competitive binding assays : Use radiolabeled antagonists (e.g., H-MRS2500 for P2Y) to measure IC values under standardized buffer conditions (e.g., 1 mM Mg, pH 7.4) .
- Kinetic studies : Differentiate orthosteric vs. allosteric effects using surface plasmon resonance (SPR) to measure on/off rates .
- Structural modeling : Compare docking poses with known agonists (e.g., AR-C67085 or AZD6140) using molecular dynamics simulations to identify key binding residues .
Q. How can this compound be optimized for use in prodrug design targeting viral polymerases?
Modifications to enhance cellular uptake and metabolic stability include:
- Esterification : Replace the sodium counterion with lipophilic esters (e.g., 2-ethylbutyl groups) to improve membrane permeability, as seen in analogs like R8–R10 (molecular weight 616.609) .
- Cyanophosphinate prodrugs : Introduce cyanoethyl groups at the phosphinate moiety to enable intracellular activation by esterases .
- In vitro efficacy testing : Use polymerase inhibition assays (e.g., SARS-CoV-2 RdRp) to compare IC values of prodrugs vs. parent compound .
Q. What role does this compound play in histidine kinase inhibition, and how is this applied in antimicrobial research?
The compound acts as a competitive inhibitor of histidine kinase autophosphorylation, disrupting bacterial two-component signaling systems. Key applications:
- Target validation : Use isothermal titration calorimetry (ITC) to measure binding affinity (K) against histidine kinases from pathogens like Moraxella catarrhalis .
- Synergy studies : Combine with β-lactam antibiotics to assess minimum inhibitory concentration (MIC) reductions in multidrug-resistant strains .
- Structural analogs : Replace the adenine moiety with pyrrolo[2,1-f][1,2,4]triazine (as in R8–R10) to enhance target selectivity .
Methodological Considerations
Q. How should researchers address discrepancies in NMR data interpretation for phosphinate derivatives?
Phosphorus-containing compounds often exhibit complex splitting patterns due to P-P coupling. Best practices:
- Decoupling experiments : Apply H-P heteronuclear decoupling to simplify H-NMR spectra .
- 2D NMR : Use H-C HSQC and H-P HMBC to assign stereochemistry and confirm phosphinate linkages .
- Reference standards : Compare with adenosine 2',5'-diphosphate sodium salt (CAS 133455) for chemical shift validation .
Q. What in vitro assays are most reliable for evaluating this compound’s activity in nucleotide-dependent enzymes?
- Kinase/phosphatase assays : Measure ATPase or GTPase activity using malachite green (phosphate release) or NADH-coupled assays .
- Coenzyme A (CoA) biosynthesis : Track acetyltransferase activity via HPLC quantification of acetylated CoA derivatives (e.g., Analog 1–4 in ).
- ADP-ribosylation : Use fluorescence-based assays (e.g., etheno-NAD) to monitor PARP-1/PARP-2 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
